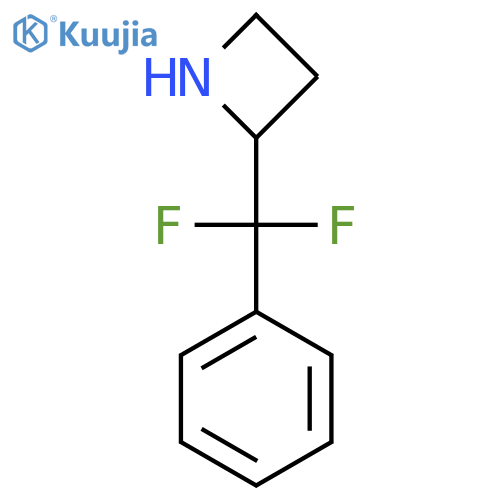Cas no 1780874-07-8 (2-difluoro(phenyl)methylazetidine)
2-ジフルオロ(フェニル)メチルアゼチジンは、フッ素置換基を有するアゼチジン誘導体であり、医薬品中間体や有機合成における重要なビルディングブロックとして利用されます。この化合物の特徴は、フッ素原子の導入により分子の電子特性が調整され、代謝安定性や膜透過性が向上することです。特に、立体障害の少ないアゼチジン環と芳香環の組み合わせにより、標的タンパク質との選択的相互作用が可能となります。創薬研究分野では、中枢神経系標的化合物の開発や生体利用効率の改善を目的とした構造最適化に有用です。

1780874-07-8 structure
商品名:2-difluoro(phenyl)methylazetidine
2-difluoro(phenyl)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 2-difluoro(phenyl)methylazetidine
- EN300-1861691
- 2-[difluoro(phenyl)methyl]azetidine
- 1780874-07-8
-
- インチ: 1S/C10H11F2N/c11-10(12,9-6-7-13-9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2
- InChIKey: AIFKBBWUTBBBBX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1)(C1CCN1)F
計算された属性
- せいみつぶんしりょう: 183.08595568g/mol
- どういたいしつりょう: 183.08595568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-difluoro(phenyl)methylazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861691-0.1g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 0.1g |
$1283.0 | 2023-09-18 | ||
| Enamine | EN300-1861691-0.05g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 0.05g |
$1224.0 | 2023-09-18 | ||
| Enamine | EN300-1861691-1.0g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 1g |
$1458.0 | 2023-06-01 | ||
| Enamine | EN300-1861691-5.0g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 5g |
$4226.0 | 2023-06-01 | ||
| Enamine | EN300-1861691-2.5g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 2.5g |
$2856.0 | 2023-09-18 | ||
| Enamine | EN300-1861691-0.5g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 0.5g |
$1399.0 | 2023-09-18 | ||
| Enamine | EN300-1861691-5g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 5g |
$4226.0 | 2023-09-18 | ||
| Enamine | EN300-1861691-10.0g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 10g |
$6266.0 | 2023-06-01 | ||
| Enamine | EN300-1861691-0.25g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 0.25g |
$1341.0 | 2023-09-18 | ||
| Enamine | EN300-1861691-10g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 10g |
$6266.0 | 2023-09-18 |
2-difluoro(phenyl)methylazetidine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
1780874-07-8 (2-difluoro(phenyl)methylazetidine) 関連製品
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
